molecular formula C14H25BO2 B2702375 2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 251928-76-4

2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2702375
CAS No.: 251928-76-4
M. Wt: 236.16
InChI Key: OMCOUZHMRUKCRO-UHFFFAOYSA-N
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Description

2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The cyclohexylvinyl group attached to the boron atom adds to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohexylvinylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.

    Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylvinyl alcohol or ketone, while reduction may produce cyclohexylvinyl alkane or alkene.

Scientific Research Applications

2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows the compound to participate in a wide range of chemical reactions. The dioxaborolane ring provides stability and enhances the reactivity of the boron atom.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylboronic acid
  • Vinylboronic acid
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a cyclohexylvinyl group and a dioxaborolane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h12H,1,6-10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCOUZHMRUKCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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